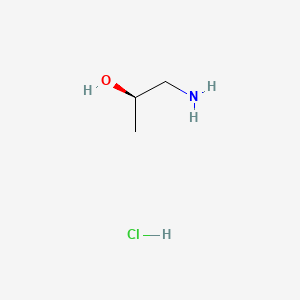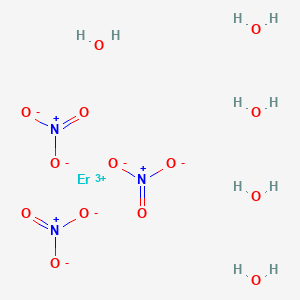
Farnesylalkohol-Azid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Farnesyl alcohol azide is a synthetic compound that acts as a replacement for endogenously-produced farnesyl alcohol. It is used in various biological processes, particularly in the study of protein farnesylation.
Wissenschaftliche Forschungsanwendungen
Farnesylalkohol-Azid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound wirkt, indem es endogen produzierten Farnesylalkohol ersetzt und sich durch normale biologische Prozesse an Proteine bindet. Die terminale Azidgruppe ermöglicht die anschließende Markierung durch Click-Chemie, was die Detektion und Analyse von farnesylierten Proteinen ermöglicht. Dieser Prozess beinhaltet die Bildung stabiler Triazol-Verknüpfungen, die die Untersuchung der Proteinfunktion und -interaktionen erleichtern .
Ähnliche Verbindungen:
Geranylgeranylalkohol-Azid: Ein weiteres Isoprenoid-Analog, das in ähnlichen Click-Chemie-Anwendungen verwendet wird.
Azido-Farnesyldiphosphat: Wird zur Untersuchung der Proteinprenylierung und verwandter Prozesse verwendet.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Anwendung beim Markieren und Analysieren von farnesylierten Proteinen. Seine Fähigkeit, durch Click-Chemie stabile Triazol-Verknüpfungen zu bilden, macht es zu einem wertvollen Werkzeug in der Proteomik und anderen Forschungsbereichen .
Wirkmechanismus
Target of Action
Farnesyl Alcohol Azide primarily targets proteins in cells or animals . It acts as a replacement for endogenously-produced farnesyl alcohol and becomes attached to these proteins through normal biological processes .
Mode of Action
Farnesyl Alcohol Azide interacts with its protein targets by becoming attached to them . This attachment is facilitated by the terminal azide group of the compound, which can be used in simple chemical linking reactions, known as ‘click chemistry’, to readily tag farnesylated proteins for subsequent analysis .
Biochemical Pathways
The biochemical pathway involved in the action of Farnesyl Alcohol Azide is the process of protein farnesylation . This is a posttranslational modification involving the covalent attachment of a 15-carbon farnesyl isoprenoid through a thioether bond to a cysteine residue near the C terminus of proteins in a conserved farnesylation motif .
Pharmacokinetics
The pharmacokinetics of Farnesyl Alcohol Azide involve its metabolic incorporation into proteins via a synthetic azido-farnesyl analog and chemoselective derivatization of azido-farnesyl-modified proteins . This process is facilitated by an elegant version of the Staudinger reaction, using a biotinylated phosphine capture reagent .
Result of Action
The result of Farnesyl Alcohol Azide’s action is the tagging of farnesylated proteins for subsequent analysis . This allows for the global profiling of farnesylated proteins by enriching farnesylated proteins and reducing the complexity of the farnesylation subproteome .
Action Environment
The action of Farnesyl Alcohol Azide is influenced by the biological environment within cells or animals . The compound’s action, efficacy, and stability are all dependent on the normal biological processes within these environments .
Biochemische Analyse
Cellular Effects
The effects of Farnesyl Alcohol Azide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Farnesyl Alcohol Azide exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression .
Metabolic Pathways
Farnesyl Alcohol Azide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Farnesylalkohol-Azid kann durch die metabolische Einarbeitung eines synthetischen Azido-Farnesyl-Analogs synthetisiert werden. Dies beinhaltet die chemoselektive Derivatisierung von Azido-Farnesyl-modifizierten Proteinen unter Verwendung eines biotinierten Phosphin-Fänger-Reagenzes. Diese Methode ist Teil einer Markierungstechnologie über Substrate für die Detektion und proteomische Analyse von farnesylierten Proteinen .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Synthese von Azido-Farnesyl-Analogen, gefolgt von ihrer Einarbeitung in biologische Systeme. Der Prozess erfordert in der Regel kontrollierte Reaktionsbedingungen, um die Stabilität und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Farnesylalkohol-Azid unterliegt hauptsächlich Click-Chemie-Reaktionen, insbesondere der kupferkatalysierten Azid-Alkin-Cycloaddition. Diese Reaktion ist hocheffizient und selektiv und bildet stabile Triazol-Verknüpfungen .
Häufige Reagenzien und Bedingungen:
Reagenzien: Kupfer(I)-Katalysatoren, Alkin-funktionalisierte Moleküle.
Bedingungen: Raumtemperatur, wässrige oder organische Lösungsmittel, milde Reaktionsbedingungen.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind Triazol-verknüpfte Konjugate, die zum Markieren und Analysieren von farnesylierten Proteinen verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Geranylgeranyl alcohol azide: Another isoprenoid analog used in similar click chemistry applications.
Azido-farnesyl diphosphate: Used for studying protein prenylation and related processes.
Uniqueness: Farnesyl alcohol azide is unique due to its specific application in tagging and analyzing farnesylated proteins. Its ability to form stable triazole linkages through click chemistry makes it a valuable tool in proteomics and other research fields .
Eigenschaften
IUPAC Name |
[(3E,7E,11E)-13-hydroxy-3,7,11-trimethyltrideca-3,7,11-trienyl]imino-iminoazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N3O/c1-14(7-5-9-16(3)11-13-20)6-4-8-15(2)10-12-18-19-17/h7-8,11,17,20H,4-6,9-10,12-13H2,1-3H3/q+1/b14-7+,15-8+,16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGRTWLGJGRRB-MWSMLYQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCO)C)CCC=C(C)CCN=[N+]=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CCN=[N+]=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N3O+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)


